![molecular formula C22H23N3O2S B6537103 2-[4-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-4-oxobutyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one CAS No. 1021222-04-7](/img/structure/B6537103.png)
2-[4-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-4-oxobutyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound contains several functional groups and rings including a 1,2,3,4-tetrahydroquinoline ring, a thiophene ring, and a pyridazinone ring. The 1,2,3,4-tetrahydroquinoline is a type of isoquinoline that has been semi-hydrogenated . The thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The pyridazinone is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom.
Scientific Research Applications
Mechanochemistry and Mechanophores
Mechanochemistry involves chemical reactions triggered by mechanical force. Mechanophores are molecules that change physically or chemically in response to force. Researchers at the University of Illinois Urbana-Champaign discovered a mechanophore called NEO, which releases controlled amounts of carbon monoxide when subjected to mechanical force. This property makes it potentially useful as a drug for treating diseases and conditions within the human body .
Tension Model of Bond Activation (TMBA): To understand and predict the reactivity of breaking carbon-carbon (C–C) bonds in mechanophores, a research team developed an intuitive tool called the Tension Model of Bond Activation (TMBA). This computational model simplifies the prediction of C–C bond reactivity during mechanophore design. Here’s how it works:
Biocompatible Materials
Given NEO’s potential as a drug candidate, researchers might explore its use in biocompatible materials. These materials interact favorably with biological systems and could find applications in implants, wound healing, or tissue engineering.
University of Illinois at Urbana-Champaign. “Simple tool could facilitate discovery of new mechanically-responsive materials.” Phys.org, June 18, 2024. Link
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound VU0636007-1 or F5106-0298 are currently unknown . The compound contains a 6-methyl-1,2,3,4-tetrahydroquinolin-1-yl moiety , which is a structural feature found in several bioactive molecules . .
Mode of Action
Based on its structural similarity to other tetrahydroquinoline derivatives , it can be hypothesized that it may interact with its targets in a similar manner. These interactions could potentially lead to changes in the activity of the target proteins or enzymes, thereby affecting cellular processes.
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to accurately summarize the biochemical pathways that VU0636007-1 or F5106-0298 affects . Once the targets are identified, it will be possible to map out the biochemical pathways involved and understand the downstream effects of the compound’s action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of VU0636007-1 or F5106-0298 are currently unknown These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which the active moiety is absorbed and becomes available at the site of action
Result of Action
The molecular and cellular effects of VU0636007-1 or F5106-0298’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s interaction with its targets and its overall stability. Without specific information on vu0636007-1 or f5106-0298’s targets and mode of action, it is challenging to discuss how environmental factors might influence its action .
properties
IUPAC Name |
2-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-8-10-19-17(15-16)5-2-12-24(19)21(26)7-3-13-25-22(27)11-9-18(23-25)20-6-4-14-28-20/h4,6,8-11,14-15H,2-3,5,7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQZUKWKIYQLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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